
1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperidine ring and the pyridazine moiety in its structure suggests potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridazine moiety: This step often involves the reaction of a hydrazine derivative with a diketone or an equivalent compound.
Thioether formation: The final step could involve the reaction of the pyridazine derivative with a thiol compound under suitable conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the thioether linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
Research indicates that compounds containing piperidine and pyridazine structures often exhibit diverse pharmacological properties. The applications include:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine can possess antimicrobial properties against various pathogens. For instance, modifications in the piperidine structure have led to compounds that inhibit bacterial growth effectively .
- CNS Activity : Piperidine derivatives are frequently investigated for their central nervous system (CNS) effects, including anxiolytic and antidepressant activities. The incorporation of the pyridazine moiety may enhance these effects due to its potential interactions with neurotransmitter systems .
Synthetic Chemistry
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone can be achieved through various synthetic routes that involve the coupling of piperidine derivatives with pyridazine-based reagents. This compound serves as a precursor for further modifications to develop new therapeutic agents.
Data Tables
Compound Name | Activity Type | Reference |
---|---|---|
4-Methylpiperidine | Antimicrobial | |
Pyridazine Derivative | CNS Activity | |
Piperidine Analog | Antidepressant |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various piperidine derivatives against common bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.
Case Study 2: CNS Effects
In another investigation, several piperidine derivatives were tested for their effects on anxiety-like behaviors in rodent models. Compounds similar to the target compound showed reduced anxiety levels, indicating their potential as anxiolytics. Further research is required to elucidate the specific mechanisms involved.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone would depend on its specific biological target. Generally, compounds with piperidine and pyridazine moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The thioether linkage might also play a role in binding to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methylpiperidin-1-yl)-2-(phenylthio)ethanone
- 1-(4-Methylpiperidin-1-yl)-2-(pyridazin-3-yl)ethanone
- 1-(4-Methylpiperidin-1-yl)-2-(p-tolyl)ethanone
Uniqueness
1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is unique due to the combination of the piperidine ring, the pyridazine moiety, and the thioether linkage. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds.
Biologische Aktivität
1-(4-Methylpiperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a compound of interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula: C18H22N4OS
- SMILES Representation: CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C
- InChI Key: VONKLJWRJVFOST-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an FGFR inhibitor. FGFRs are critical in various cellular processes, including proliferation, survival, and differentiation.
The compound acts by inhibiting the activity of FGFRs, which are implicated in several pathological conditions, including various cancers. By blocking these receptors, the compound may prevent tumor growth and metastasis.
Research Findings
Recent studies have highlighted the compound's efficacy against cancer cell lines and its potential therapeutic applications. Here are some notable findings:
Efficacy Against Cancer Cell Lines
- Inhibition of Cell Proliferation: The compound exhibited significant inhibitory effects on cell proliferation in vitro. For instance, it demonstrated an IC50 value of approximately 18 μM against human breast cancer cells .
- Combination Therapy Potential: The compound has been tested in combination with other chemotherapeutic agents, showing a synergistic effect that enhances overall efficacy against resistant cancer cell lines .
Table 1: Biological Activity Summary
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:
- Breast Cancer Treatment: A study involving MCF-7 and MDA-MB-231 cell lines revealed that the compound significantly reduced cell viability and induced apoptosis when used alone or in combination with doxorubicin. The results indicated a promising avenue for treating resistant breast cancer subtypes .
- FGFR-Mediated Conditions: Research has shown that compounds similar to this compound can effectively manage diseases mediated by FGFR signaling pathways, including certain types of lung and bladder cancers .
Eigenschaften
IUPAC Name |
2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-3-5-16(6-4-14)17-7-8-18(21-20-17)24-13-19(23)22-11-9-15(2)10-12-22/h3-8,15H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUKYSBHKRKSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.